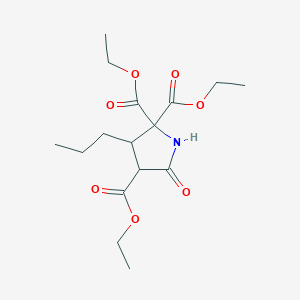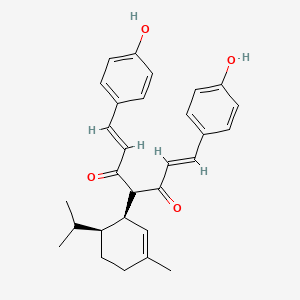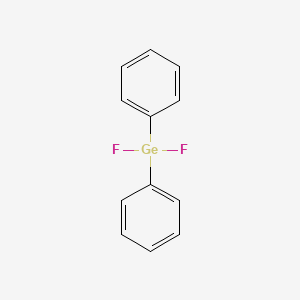![molecular formula C18H16N6O5 B14756248 2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine is a synthetic compound with the molecular formula C18H16N6O5 and a molecular weight of 396.36 This compound is characterized by the presence of an adenosine moiety linked to an isoindoline-1,3-dione unit through an ether bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine typically involves the reaction of adenosine derivatives with isoindoline-1,3-dione derivatives under specific conditions. One common method involves the use of phthalic anhydride and 4-aminophenol in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with sodium hydroxide to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoindoline-1,3-dione moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in inhibiting certain enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the isoindoline-1,3-dione moiety.
3’-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine: Similar structure but with different functional groups.
2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Guanosine: Contains a guanine base instead of adenine.
Uniqueness
2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine is unique due to the presence of the isoindoline-1,3-dione moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H16N6O5 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
2-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxyisoindole-1,3-dione |
InChI |
InChI=1S/C18H16N6O5/c19-15-14-16(21-7-20-15)23(8-22-14)13-5-11(12(6-25)28-13)29-24-17(26)9-3-1-2-4-10(9)18(24)27/h1-4,7-8,11-13,25H,5-6H2,(H2,19,20,21)/t11-,12+,13+/m0/s1 |
Clé InChI |
PXMRLQWANIPVKF-YNEHKIRRSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)ON4C(=O)C5=CC=CC=C5C4=O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)ON4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


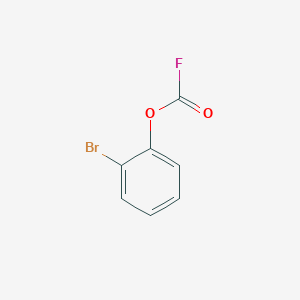
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14756180.png)
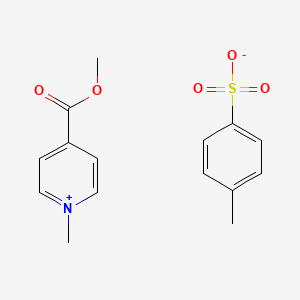
![N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline](/img/structure/B14756191.png)
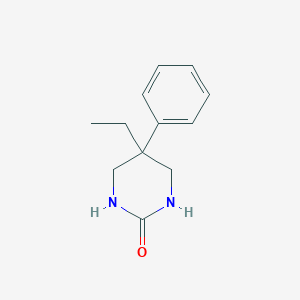
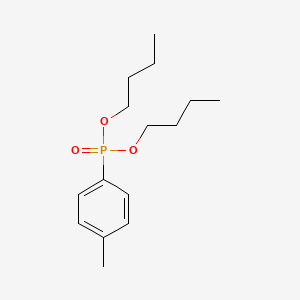
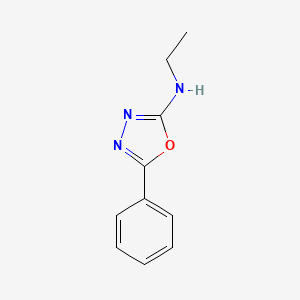
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
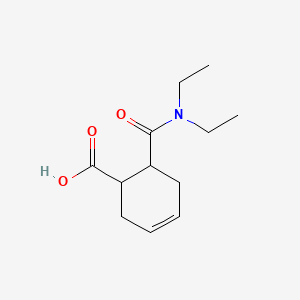

![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
